molecular formula C10H11ClO B14320165 2-(3-Chloroprop-2-enyl)-4-methylphenol CAS No. 102117-74-8

2-(3-Chloroprop-2-enyl)-4-methylphenol

Cat. No.: B14320165
CAS No.: 102117-74-8
M. Wt: 182.64 g/mol
InChI Key: YWASPXAVAGDMAT-UHFFFAOYSA-N
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Description

2-(3-Chloroprop-2-enyl)-4-methylphenol is an organic compound characterized by the presence of a chlorinated prop-2-enyl group attached to a methylphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloroprop-2-enyl)-4-methylphenol typically involves the chlorination of a prop-2-enyl group followed by its attachment to a 4-methylphenol structure. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, distillation, and crystallization to achieve the final product suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloroprop-2-enyl)-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield chlorinated phenolic compounds, while reduction may produce dechlorinated derivatives.

Scientific Research Applications

2-(3-Chloroprop-2-enyl)-4-methylphenol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloroprop-2-enyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Chloroprop-2-enyl)-4-methylphenol include:

Uniqueness

This compound is unique due to its specific structural features, such as the chlorinated prop-2-enyl group and the methylphenol core

Properties

CAS No.

102117-74-8

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

2-(3-chloroprop-2-enyl)-4-methylphenol

InChI

InChI=1S/C10H11ClO/c1-8-4-5-10(12)9(7-8)3-2-6-11/h2,4-7,12H,3H2,1H3

InChI Key

YWASPXAVAGDMAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CC=CCl

Origin of Product

United States

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